molecular formula C18H20N4O3 B11520385 (E)-1-[4-(4-benzylpiperazin-1-yl)-3-nitrophenyl]-N-hydroxymethanimine

(E)-1-[4-(4-benzylpiperazin-1-yl)-3-nitrophenyl]-N-hydroxymethanimine

Cat. No.: B11520385
M. Wt: 340.4 g/mol
InChI Key: BAIYXYGFXXVOCK-CPNJWEJPSA-N
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Description

(E)-N-{[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROPHENYL]METHYLIDENE}HYDROXYLAMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzylpiperazine moiety, a nitrophenyl group, and a hydroxylamine functional group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-{[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROPHENYL]METHYLIDENE}HYDROXYLAMINE typically involves multiple steps, starting with the preparation of the benzylpiperazine intermediate. This intermediate is then reacted with a nitrophenyl derivative under specific conditions to form the desired compound. Common reagents used in these reactions include reducing agents, oxidizing agents, and various catalysts to facilitate the formation of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(E)-N-{[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROPHENYL]METHYLIDENE}HYDROXYLAMINE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The benzylpiperazine moiety can undergo substitution reactions with different electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

(E)-N-{[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROPHENYL]METHYLIDENE}HYDROXYLAMINE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-{[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROPHENYL]METHYLIDENE}HYDROXYLAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzylpiperazine derivatives and nitrophenyl compounds. These molecules share structural similarities but may differ in their chemical reactivity and biological activity.

Uniqueness

What sets (E)-N-{[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROPHENYL]METHYLIDENE}HYDROXYLAMINE apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H20N4O3

Molecular Weight

340.4 g/mol

IUPAC Name

(NE)-N-[[4-(4-benzylpiperazin-1-yl)-3-nitrophenyl]methylidene]hydroxylamine

InChI

InChI=1S/C18H20N4O3/c23-19-13-16-6-7-17(18(12-16)22(24)25)21-10-8-20(9-11-21)14-15-4-2-1-3-5-15/h1-7,12-13,23H,8-11,14H2/b19-13+

InChI Key

BAIYXYGFXXVOCK-CPNJWEJPSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)/C=N/O)[N+](=O)[O-]

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)C=NO)[N+](=O)[O-]

Origin of Product

United States

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